

# Dieldrin: A Technical Guide to a Persistent Organic Pollutant Under the Stockholm Convention

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## Compound of Interest

Compound Name: *Dieldrin*

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## Executive Summary

**Dieldrin**, a synthetic organochlorine pesticide, was widely used in agriculture and for vector control from the 1950s until its global ban under the Stockholm Convention on Persistent Organic Pollutants (POPs). Its persistence in the environment, potential for long-range transport, bioaccumulation in ecosystems, and significant adverse effects on human health and the environment have necessitated stringent international regulation. This technical guide provides an in-depth overview of **dieldrin**, focusing on its properties, environmental fate, toxicology, and the regulatory framework established by the Stockholm Convention. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this hazardous substance.

## Introduction to Dieldrin

**Dieldrin** is a chlorinated cyclodiene insecticide that was first produced in 1948.<sup>[1]</sup> It is closely related to another pesticide, aldrin, which rapidly oxidizes in the environment and in organisms to form the more stable and toxic **dieldrin**.<sup>[1]</sup> Due to its high efficacy against a broad spectrum of insect pests, **dieldrin** was extensively used on crops such as corn and cotton, as well as for termite control.<sup>[2]</sup> However, its chemical stability and lipophilic nature contribute to its persistence and bioaccumulation.<sup>[3]</sup>

The Stockholm Convention, a global treaty to protect human health and the environment from POPs, lists **dieldrin** in Annex A, mandating the elimination of its production and use.<sup>[4][5]</sup> This decision was based on a comprehensive risk profile that highlighted its persistence, bioaccumulation, potential for long-range environmental transport, and toxicity.

## Physicochemical Properties and Environmental Fate

**Dieldrin** is a white crystalline solid with low water solubility and a low vapor pressure, contributing to its persistence in soil and sediment.<sup>[6]</sup> Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into fatty tissues of living organisms, leading to significant bioaccumulation and biomagnification through the food chain.<sup>[7][8]</sup>

Table 1: Physicochemical Properties of **Dieldrin**

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>8</sub> Cl <sub>6</sub> O	<sup>[9]</sup>
Molar Mass	380.91 g/mol	<sup>[9]</sup>
Melting Point	176-177 °C	<sup>[9]</sup>
Water Solubility	0.186 mg/L at 20 °C	<sup>[6]</sup>
Vapor Pressure	4.1 x 10 <sup>-4</sup> Pa at 20 °C	<sup>[6]</sup>
Log Octanol-Water Partition Coefficient (Kow)	6.2	<sup>[7]</sup>
Henry's Law Constant	6.65 x 10 <sup>-6</sup> atm·m <sup>3</sup> /mol	<sup>[10]</sup>

**Dieldrin** is highly resistant to biodegradation in the environment, with a soil half-life that can extend for several years.<sup>[10][11]</sup> It can be transported long distances from its source via atmospheric and oceanic currents, leading to its detection in remote areas such as the Arctic.<sup>[6]</sup>

Table 2: Environmental Concentrations of **Dieldrin**

Medium	Concentration Range	Locations	Reference
Soil	0.38–0.59 µg/kg	Rwanda	[11]
River Sediment	0.99 ± 0.33 µg/kg	Nigeria	[11]
Surface Water	1.31 - 4.6 ng/L	Various rivers in China	[12]
Indoor Air (former termite treatment)	0.0006 to 0.03 ppb	Living areas	[13]

## Toxicology and Human Health Effects

**Dieldrin** is highly toxic to a wide range of organisms, including mammals, birds, fish, and invertebrates.[14] The primary target of **dieldrin**'s toxicity is the central nervous system (CNS). [15]

### Acute and Chronic Toxicity

Acute exposure to high levels of **dieldrin** can cause headache, dizziness, nausea, vomiting, and in severe cases, convulsions, seizures, and death.[16] Chronic exposure to lower levels has been associated with a range of adverse health effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity.[16][17]

Table 3: Acute Toxicity of **Dieldrin**

Species	Route	LD <sub>50</sub> /LC <sub>50</sub>	Reference
Rat	Oral	39–60 mg/kg	[16]
Rat	Dermal	98 mg/kg	[16]
Mouse	Oral	38 mg/kg	[9]
Rabbit	Oral	45 mg/kg	[9]
Guinea Pig	Oral	49 mg/kg	[9]
Dog	Oral	65 mg/kg	[9]
Honeybee	Contact	0.32 µ g/bee	[18]

Table 4: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for **Dieldrin** (Oral Exposure)

Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects at LOAEL	Reference
Rat	Chronic	-	0.037	Increased liver weight and histopatholog y	[19]
Mouse	Intermediate	-	0.26	Increased mortality of pups	[20]

## Bioaccumulation and Bioconcentration

**Dieldrin**'s lipophilic nature leads to its accumulation in the fatty tissues of organisms. This results in bioconcentration from the surrounding environment and biomagnification as it moves up the food chain.

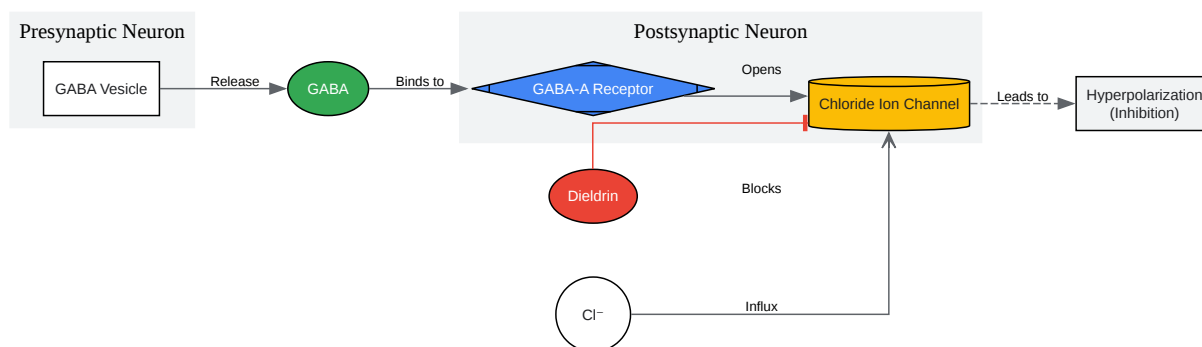
Table 5: Bioaccumulation and Bioconcentration Factors for **Dieldrin**

Organism	Factor	Value	Reference
Fish	Bioconcentration Factor (BCF)	400 - 8,000	<a href="#">[21]</a>
Lake Trout	Bioconcentration Factor (BCF)	3,300	<a href="#">[8]</a>
Fish	Bioaccumulation Factor (BAF)	58,884 L/kg	<a href="#">[12]</a>
Snails	Bioconcentration Factor (BCF)	44,600 - 114,935	<a href="#">[7]</a>

## Mechanisms of Toxicity and Signaling Pathways

### Neurotoxicity: GABA-A Receptor Antagonism

The primary mechanism of **dieldrin**-induced neurotoxicity is its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor-chloride channel complex.[\[22\]](#) GABA is the main inhibitory neurotransmitter in the mammalian CNS. By binding to a site within the chloride ion channel of the GABA-A receptor, **dieldrin** blocks the influx of chloride ions that normally occurs upon GABA binding.[\[23\]](#)[\[24\]](#) This inhibition of GABAergic neurotransmission leads to hyperexcitability of the nervous system, resulting in the characteristic symptoms of **dieldrin** poisoning such as tremors and convulsions.[\[25\]](#)

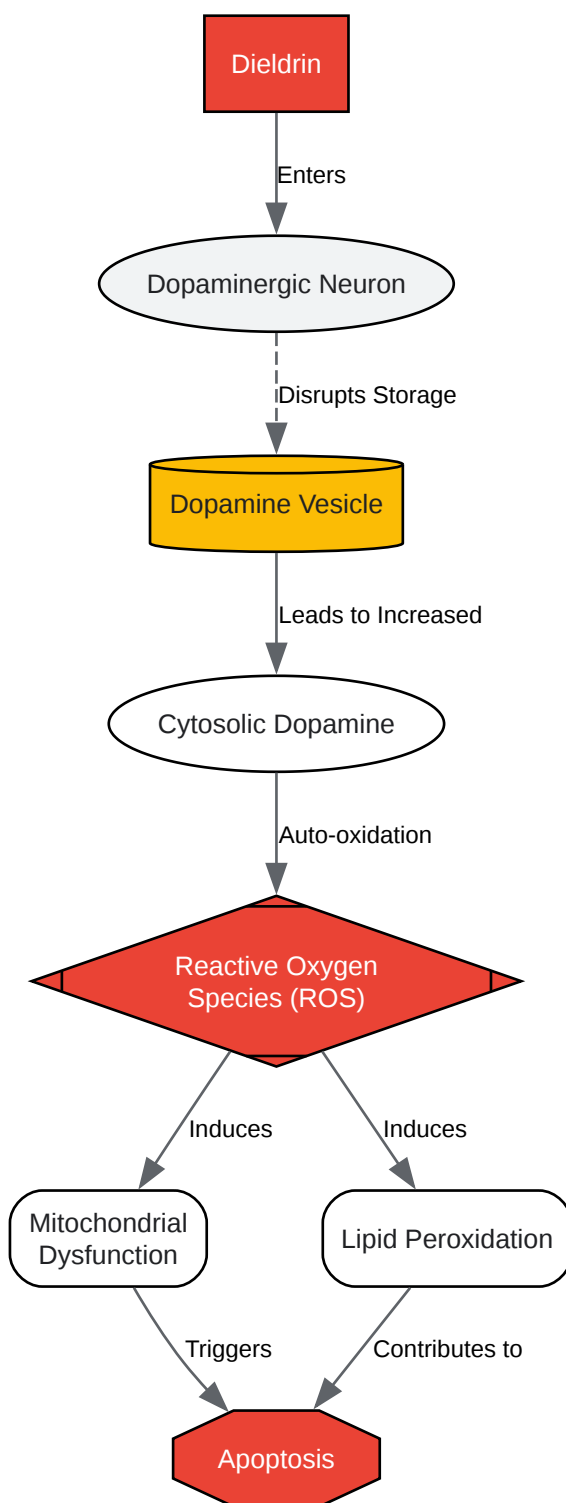


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**Dieldrin's** antagonism of the GABA-A receptor chloride channel.

## Oxidative Stress and Dopaminergic Neurotoxicity

Emerging evidence suggests that **dieldrin** exposure is a risk factor for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[3][26] **Dieldrin** induces oxidative stress in dopaminergic neurons by promoting the generation of reactive oxygen species (ROS).[4][27] This can lead to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic cell death.[28][29] The mechanism involves the disruption of dopamine handling and storage, leading to increased cytosolic dopamine which can auto-oxidize to form neurotoxic quinones and ROS.[4]



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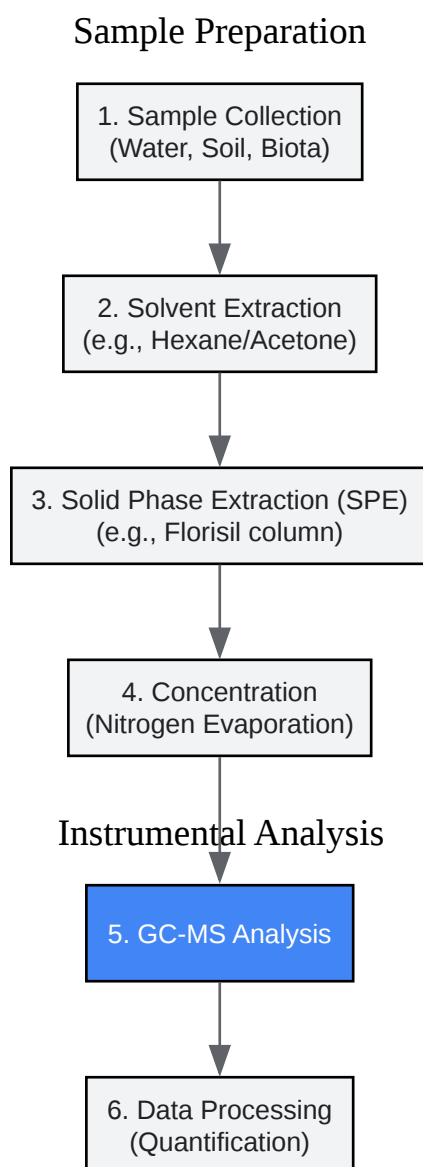
**Dieldrin**-induced oxidative stress in dopaminergic neurons.

## Experimental Protocols

## Analysis of Dieldrin in Environmental Samples

The standard method for the quantitative analysis of **dieldrin** in environmental matrices such as soil, water, and biota is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).<sup>[5][30]</sup>

Experimental Workflow: **Dieldrin** Analysis by GC-MS



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Workflow for the analysis of **dieldrin** in environmental samples.



Detailed Methodology: GC-MS Analysis of **Dieldrin** in Soil

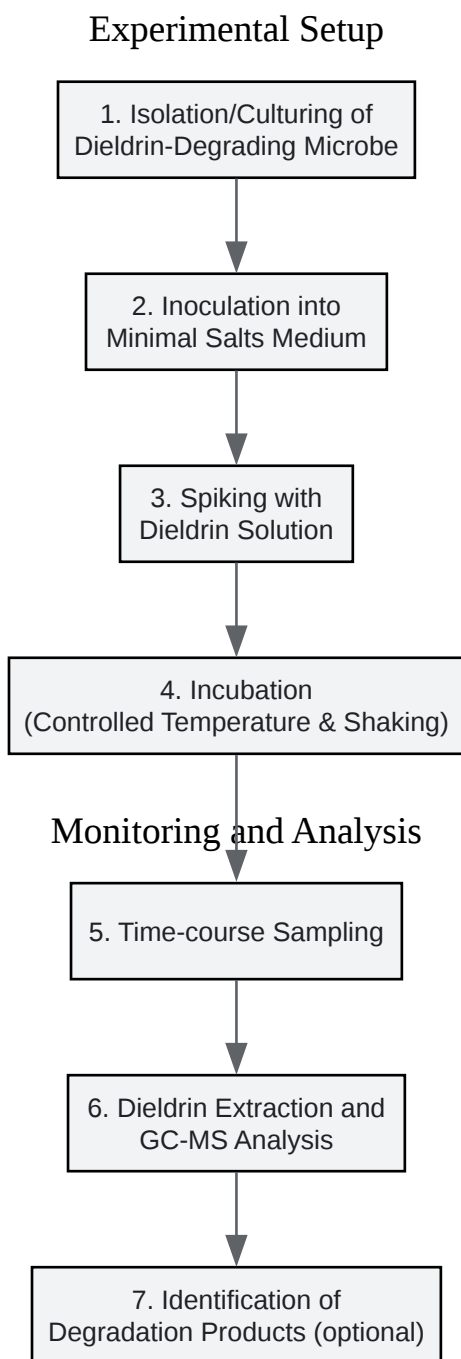
- Sample Preparation:
  - Extraction: A 10 g sample of homogenized soil is mixed with anhydrous sodium sulfate to remove moisture. The sample is then extracted with a 1:1 (v/v) mixture of hexane and acetone using sonication or Soxhlet extraction for several hours.
  - Cleanup: The extract is concentrated and passed through a solid-phase extraction (SPE) cartridge packed with Florisil or silica gel to remove interfering compounds. The **dieldrin** is eluted with a less polar solvent mixture, such as hexane with a small percentage of diethyl ether.
  - Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen. An internal standard is added before analysis.
- Instrumental Analysis:
  - Gas Chromatograph (GC):
    - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
    - Injector: Splitless injection at 250°C.
    - Oven Program: Initial temperature of 80°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes.[\[30\]](#)[\[31\]](#)
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Mass Spectrometer (MS):
    - Ionization: Electron impact (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. [\[32\]](#)[\[33\]](#) Characteristic ions for **dieldrin** (e.g., m/z 79, 263, 345) are monitored.
- Quantification:

- A calibration curve is generated using a series of **dieldrin** standards of known concentrations. The concentration of **dieldrin** in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

## Microbial Degradation of Dieldrin

Bioremediation using microorganisms capable of degrading **dieldrin** is a promising area of research for contaminated site cleanup.[\[34\]](#)[\[35\]](#)

Experimental Workflow: Microbial Degradation Study



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Workflow for a microbial degradation study of **dieldrin**.

Detailed Methodology: Assessing **Dieldrin** Degradation by a Bacterial Strain

- Microorganism and Culture Conditions:

- A bacterial strain previously identified as capable of degrading **dieldrin** (e.g., *Pseudomonas* sp.) is grown in a nutrient-rich broth to obtain a sufficient cell density.[\[34\]](#)
- The cells are harvested by centrifugation, washed with a sterile phosphate buffer, and resuspended in a minimal salts medium (MSM) that does not contain any other carbon source.
- Degradation Experiment:
  - A known concentration of **dieldrin** (e.g., 10 mg/L), dissolved in a minimal amount of a water-miscible solvent like dimethyl sulfoxide (DMSO), is added to replicate flasks containing the MSM and the bacterial inoculum.
  - Control flasks are also prepared, including a sterile control (MSM and **dieldrin**, no bacteria) to assess abiotic degradation and a cell control (MSM and bacteria, no **dieldrin**) to monitor the health of the culture.
  - The flasks are incubated at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.
- Sampling and Analysis:
  - Aliquots are aseptically removed from each flask at regular time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).
  - The samples are extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the remaining **dieldrin**.
  - The extracts are analyzed by GC-MS, as described in section 5.1, to quantify the concentration of **dieldrin**.
- Data Analysis:
  - The disappearance of **dieldrin** over time in the inoculated flasks, corrected for any loss in the sterile control, is used to determine the degradation rate.
  - If metabolite identification is desired, full-scan GC-MS analysis can be performed to identify potential degradation products.[\[35\]](#)[\[36\]](#)

## Conclusion

**Dieldrin**'s legacy as a persistent organic pollutant continues to pose a threat to environmental and human health. The Stockholm Convention has been instrumental in curtailing its widespread use, but its persistence necessitates ongoing monitoring, research, and remediation efforts. This technical guide has provided a comprehensive overview of **dieldrin**, from its fundamental properties and environmental behavior to its toxicological effects and the intricate molecular mechanisms underlying its toxicity. The detailed experimental protocols and visual representations of key pathways are intended to equip researchers and professionals with the necessary knowledge to address the ongoing challenges posed by this hazardous chemical. A thorough understanding of **dieldrin**'s characteristics is crucial for developing effective risk assessment strategies, innovative remediation technologies, and informed public health policies.

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## References

- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Dieldrin-induced neurotoxicity: relevance to Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieldrin exposure induces oxidative damage in the mouse nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Dieldrin | C<sub>12</sub>H<sub>8</sub>Cl<sub>6</sub>O | CID 969491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dieldrin - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]

- 11. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 12. Water Quality Criteria of Dieldrin for the Protection of Aquatic Organisms and Wildlife Using a Tissue Residue Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Aldrin and dieldrin (HSG 21, 1989) [inchem.org]
- 15. health.state.mn.us [health.state.mn.us]
- 16. govinfo.gov [govinfo.gov]
- 17. Role of oxidative stress in the mechanism of dieldrin's hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dieldrin (Ref: ENT 16225 ) [sitem.herts.ac.uk]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. ADEQUACY OF THE DATABASE - Toxicological Profile for Aldrin and Dieldrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prenatal exposure to neurotoxicants dieldrin or lindane alters tert-butylbicyclophosphorothionate binding to GABA(A) receptors in fetal rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. Developmental exposure to the Parkinson's disease-associated organochlorine pesticide dieldrin alters dopamine neurotransmission in  $\alpha$ -synuclein pre-formed fibril (PFF)-injected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dieldrin-induced oxidative stress and neurochemical changes contribute to apoptotic cell death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Organochlorine pesticides dieldrin and lindane induce cooperative toxicity in dopaminergic neurons: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Environmental neurotoxic pesticide dieldrin activates a non receptor tyrosine kinase to promote PKC $\delta$ -mediated dopaminergic apoptosis in a dopaminergic neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mhlw.go.jp [mhlw.go.jp]
- 31. ffcrr.or.jp [ffcr.or.jp]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. scielo.br [scielo.br]
- 34. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
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